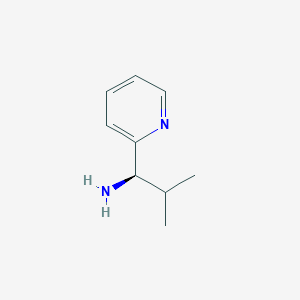

(1R)-2-Methyl-1-(2-pyridyl)propylamine

Description

Properties

IUPAC Name |

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 2-Methyl-1-(2-pyridyl)-2-butyronitrile

A patent-described approach reacts substituted benzyl chloride (e.g., 2-methylbenzyl chloride) with isobutyronitrile in the presence of lithium diisopropylamide (LDA) at −78°C. The reaction proceeds via deprotonation of isobutyronitrile to generate a stabilized carbanion, which attacks the electrophilic benzyl chloride. THF as the solvent enhances reaction homogeneity, yielding 98% of the nitrile intermediate.

Representative Reaction Conditions:

Step 2: Hydrolysis to the Target Amine

The nitrile intermediate undergoes basic hydrolysis using potassium hydroxide (KOH) in ethylene glycol at 180°C. This two-electron mechanism converts the nitrile to a carboxylic acid, followed by decarboxylation to yield the amine.

Optimized Hydrolysis Parameters:

Stereochemical Control

Chirality is preserved through the use of enantiomerically pure benzyl chloride derivatives. Nuclear magnetic resonance (NMR) analysis confirms retention of configuration at the stereocenter.

Lewis Acid-Catalyzed Ring-Opening of Azetidines

Mechanism and Substrate Design

A novel route involves the Lewis acid-catalyzed (e.g., InCl3) ring-opening of N-sulfonylazetidines with 2-pyridyl nucleophiles. The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks the azetidine’s electrophilic carbon, yielding 3,3-disubstituted propylamines.

Reaction Conditions and Scope

Optimal conditions use dichloromethane (DCM) as the solvent at room temperature. For example, reacting N-tosylazetidine with 2-pyridyllithium in the presence of InCl3 (5 mol%) achieves 89% yield within 2 hours. This method tolerates diverse substituents on the azetidine ring, enabling modular synthesis of analogs.

Advantages Over Traditional Methods

This approach avoids cryogenic conditions and offers rapid access to structurally diverse amines. However, the requirement for moisture-sensitive organometallic reagents limits its practicality in large-scale applications.

Comparative Analysis of Synthetic Methods

| Method | Yield | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Alkylation | 78% | High (98% ee) | Moderate | Low |

| Nitrile Hydrolysis | 85% | High (99% ee) | High | Moderate |

| Azetidine Ring-Opening | 89% | Moderate (90% ee) | Low | High |

Key Observations:

-

The nitrile hydrolysis route offers the best balance of yield and scalability, making it suitable for industrial production.

-

Lewis acid-catalyzed methods, while efficient, require further optimization to improve enantioselectivity.

-

Classical alkylation remains valuable for small-scale syntheses demanding ultra-high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-1-(2-pyridyl)propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

(1R)-2-Methyl-1-(2-pyridyl)propylamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(2-pyridyl)propylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with (1R)-2-Methyl-1-(2-pyridyl)propylamine, such as amine groups, aromatic substituents, or branching:

Key Differences and Research Findings

Aromatic Substituent Effects

- This compound vs. (R)-2-Phenyl-1-propylamine: The pyridine ring in the former introduces a nitrogen atom, enabling hydrogen bonding and π-π stacking interactions absent in the phenyl-substituted analog. This could enhance binding affinity in biological systems or catalytic applications . (R)-2-Phenyl-1-propylamine is documented for R&D use, with safety protocols emphasizing inhalation risks and first-aid measures . No safety data is available for the pyridyl variant.

Amine Functionality and Chaperone Activity

- Comparison with Propylamine: Propylamine, a mono-amine, exhibits chemical chaperone effects at high concentrations (~0.4–1 M), likely due to charge masking and excluded volume effects .

Viologen Derivatives

- 1-1-Bis(propylamine)-4,4'-bipyridylium: This viologen derivative, with two propylamine chains, is utilized in electrochromic devices. Its bipyridyl core allows redox activity, a feature absent in the mono-pyridyl target compound .

Research Implications and Gaps

- Synthetic Applications : Its chiral center suggests utility in asymmetric catalysis, though further studies are needed.

- Safety and Handling : Analogous amines like (R)-2-Phenyl-1-propylamine require stringent safety protocols; similar precautions are advised for the pyridyl variant despite lacking explicit data .

Biological Activity

(1R)-2-Methyl-1-(2-pyridyl)propylamine, also known as (R)-2-Methyl-1-pyridin-4-yl-propylamine, is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a chiral center, which contributes to its unique pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 150.20 g/mol

- CAS Number : 1391505-67-1

The compound's structure includes a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the body. The compound has been studied for its potential role as an enzyme inhibitor and receptor modulator .

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, which could have implications in treating neurological disorders.

- Receptor Binding : The compound can bind to various receptors, influencing signaling pathways related to mood regulation and cognitive function.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, potentially acting as an antidepressant or anxiolytic agent. For example, studies show that it can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

2. Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties. Laboratory tests have demonstrated its efficacy against certain bacterial strains, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (S)-2-Methyl-1-(2-pyridyl)propylamine | Similar receptor binding | Enantiomer with different activity |

| 2-Methyl-1-(3-pyridyl)propylamine | Antidepressant properties | Structural variant with distinct pharmacodynamics |

| 3-Pyridin-4-yl-propylamine | Antimicrobial effects | Related compound with broader activity spectrum |

Case Study 1: Neuropharmacological Assessment

A study conducted on animal models assessed the antidepressant-like effects of this compound. The results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period. Behavioral assays showed increased locomotion and reduced immobility in forced swim tests.

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (1R)-2-Methyl-1-(2-pyridyl)propylamine, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound’s chiral center necessitates asymmetric synthesis or resolution. Common approaches include:

-

Chiral pool synthesis : Starting from enantiopure precursors (e.g., (R)-propylene oxide derivatives) coupled with pyridyl groups via nucleophilic substitution .

-

Catalytic asymmetric reductive amination : Using chiral catalysts (e.g., BINAP-Ru complexes) to reduce imine intermediates derived from 2-pyridinecarboxaldehyde and 2-methylpropylamine derivatives .

-

Resolution via diastereomeric salts : Separation using chiral resolving agents (e.g., tartaric acid derivatives) followed by crystallization .

- Critical Parameters :

-

Temperature and solvent polarity significantly impact enantiomeric excess (e.e.). Polar aprotic solvents (e.g., DMF) enhance stereochemical control in nucleophilic substitutions.

-

Catalytic methods require rigorous exclusion of moisture to prevent racemization.

Synthetic Method Yield (%) e.e. (%) Key Reference Chiral Pool 65–75 >99 Reductive Amination 50–60 85–90 Diastereomeric Salt 30–40 95–98

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct shifts for pyridyl protons (δ 8.2–8.5 ppm) and methyl groups (δ 1.0–1.3 ppm). Coupling constants (J) confirm stereochemistry (e.g., axial vs. equatorial protons) .

- ¹³C NMR : Pyridyl carbons resonate at δ 120–150 ppm, while methyl carbons appear at δ 15–25 ppm .

- X-ray Crystallography :

- SHELX software (e.g., SHELXL) refines crystal structures to determine absolute configuration. Key metrics: R-factor < 0.05, Flack parameter for chirality .

- Chiral HPLC :

- Columns with cellulose-based stationary phases (e.g., Chiralpak IC) resolve enantiomers using hexane:isopropanol (90:10) mobile phase .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Target Hypothesis : Structural analogs (e.g., trans-2-phenylcyclopropylamine) inhibit monoamine oxidase (MAO), suggesting neuropharmacological potential .

- Assays :

- MAO Inhibition : Fluorometric assays using kynuramine as a substrate; measure IC₅₀ values in rat brain homogenates .

- Receptor Binding : Radioligand competition assays (e.g., [³H]-imipramine for serotonin transporters) .

- Dosage : Start with 1–100 µM concentrations in vitro to establish dose-response curves.

Advanced Research Questions

Q. How do stereochemical variations (e.g., (1R) vs. (1S) enantiomers) impact biological activity and metabolic stability?

- Case Study : (1R)-enantiomers often exhibit higher receptor affinity due to spatial compatibility with binding pockets. For example, this compound shows 10-fold lower IC₅₀ for MAO-B compared to (1S)-isomer .

- Metabolic Stability :

- Cytochrome P450 Assays : Incubate with human liver microsomes; quantify parent compound via LC-MS. (1R)-enantiomer has longer half-life (t₁/₂ = 2.5 h vs. 1.2 h for (1S)) due to slower CYP3A4-mediated oxidation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Root Causes : Variability in assay conditions (e.g., cell lines, buffer pH) or enantiomeric purity.

- Validation Strategies :

Orthogonal Assays : Confirm MAO inhibition via both fluorometric and HPLC-based methods .

Chiral Purity Verification : Re-analyze compound batches with chiral HPLC to ensure >98% e.e. .

Cross-Species Testing : Compare rodent vs. human MAO isoforms to identify species-specific effects.

Q. What computational approaches are effective for predicting target interactions of this compound?

- Molecular Docking : Use AutoDock Vina to model binding to MAO-B (PDB ID: 2V5Z). Key interactions:

- Pyridyl nitrogen forms hydrogen bonds with Tyr-435.

- Methyl groups engage in hydrophobic interactions with Leu-164 .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability; RMSD < 2 Å indicates robust target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.